molecular formula C6H4F2N2 B13516949 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole

1-(Difluoromethyl)-3-ethynyl-1H-pyrazole

Cat. No.: B13516949
M. Wt: 142.11 g/mol
InChI Key: LTIQTLQXSFEDSV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and an ethynyl group. The presence of the difluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethynyl group allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate biological pathways, leading to the desired therapeutic or pesticidal effects.

Biological Activity

1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a compound of increasing interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, emphasizing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
CAS Number 2648956-46-9
Molecular Formula C6H4F2N2
Molecular Weight 144.11 g/mol
Purity >95%

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR. The difluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability .
  • Anti-inflammatory Effects : Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the ethynyl group may facilitate interactions with COX enzymes, leading to reduced prostaglandin synthesis .

Anticancer Studies

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

  • A study demonstrated that pyrazoles could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a significant synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Activity

In vivo studies have indicated that pyrazole derivatives exhibit promising anti-inflammatory properties:

  • Research reported that certain pyrazoles displayed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, one derivative showed an IC50 value of 54.65 μg/mL against COX enzymes .

Antimicrobial Properties

The antimicrobial properties of pyrazoles have also been explored:

  • Compounds similar to this compound were evaluated against various bacterial strains, showing significant inhibition. This suggests potential applications in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 cells, researchers treated cells with varying concentrations of this compound alongside doxorubicin. Results indicated enhanced apoptosis rates and decreased cell viability compared to controls.

Case Study 2: Anti-inflammatory Response

A study assessed the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The administration of these compounds resulted in a significant reduction in edema and inflammatory markers compared to untreated controls.

Properties

Molecular Formula

C6H4F2N2

Molecular Weight

142.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-ethynylpyrazole

InChI

InChI=1S/C6H4F2N2/c1-2-5-3-4-10(9-5)6(7)8/h1,3-4,6H

InChI Key

LTIQTLQXSFEDSV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN(C=C1)C(F)F

Origin of Product

United States

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